![molecular formula C14H18N2O2S B4193379 N-(3-methoxyphenyl)-2-(1-piperidinyl)-2-thioxoacetamide](/img/structure/B4193379.png)
N-(3-methoxyphenyl)-2-(1-piperidinyl)-2-thioxoacetamide
Overview
Description
N-(3-methoxyphenyl)-2-(1-piperidinyl)-2-thioxoacetamide, also known as MPPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPPT is a thioxoacetamide derivative that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-(1-piperidinyl)-2-thioxoacetamide involves its binding to the TRPM8 channel and inhibiting its activity. This inhibition has been shown to reduce the influx of calcium ions into cells, which can lead to a variety of downstream effects. Additionally, N-(3-methoxyphenyl)-2-(1-piperidinyl)-2-thioxoacetamide has been shown to have an effect on other ion channels, including the voltage-gated potassium channel and the sodium channel, although the exact mechanisms of these effects are still being studied.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-methoxyphenyl)-2-(1-piperidinyl)-2-thioxoacetamide are wide-ranging and have been studied extensively in the literature. N-(3-methoxyphenyl)-2-(1-piperidinyl)-2-thioxoacetamide has been shown to have analgesic effects, reducing pain in animal models of neuropathic pain and inflammatory pain. Additionally, N-(3-methoxyphenyl)-2-(1-piperidinyl)-2-thioxoacetamide has been shown to have anti-inflammatory effects, reducing the release of pro-inflammatory cytokines in response to injury or infection. N-(3-methoxyphenyl)-2-(1-piperidinyl)-2-thioxoacetamide has also been shown to have an effect on body temperature, reducing fever in animal models of infection.
Advantages and Limitations for Lab Experiments
N-(3-methoxyphenyl)-2-(1-piperidinyl)-2-thioxoacetamide has several advantages for use in lab experiments. It is a well-characterized compound with a known synthesis method, making it easy to obtain and use in experiments. Additionally, its effects on ion channels are well-established, making it a valuable tool for researchers studying these channels. However, there are also limitations to the use of N-(3-methoxyphenyl)-2-(1-piperidinyl)-2-thioxoacetamide in lab experiments. Its effects on ion channels are not fully understood, and it may have off-target effects on other channels or receptors. Additionally, its effects may vary depending on the animal model or cell type used in experiments.
Future Directions
There are several future directions for research on N-(3-methoxyphenyl)-2-(1-piperidinyl)-2-thioxoacetamide. One area of interest is the development of more potent and selective inhibitors of the TRPM8 channel, which could have therapeutic applications in pain relief and other areas. Additionally, there is interest in studying the effects of N-(3-methoxyphenyl)-2-(1-piperidinyl)-2-thioxoacetamide on other ion channels and receptors, as well as its potential applications in treating other diseases and conditions. Finally, there is interest in understanding the mechanisms of action of N-(3-methoxyphenyl)-2-(1-piperidinyl)-2-thioxoacetamide more fully, including its effects on intracellular signaling pathways and gene expression.
Scientific Research Applications
N-(3-methoxyphenyl)-2-(1-piperidinyl)-2-thioxoacetamide has been widely used in scientific research due to its ability to modulate the activity of certain ion channels in the brain. Specifically, N-(3-methoxyphenyl)-2-(1-piperidinyl)-2-thioxoacetamide has been shown to inhibit the activity of the transient receptor potential melastatin 8 (TRPM8) channel, which is involved in the sensation of cold temperatures. This inhibition has been shown to have a variety of effects on the brain and body, including pain relief, anti-inflammatory effects, and changes in body temperature.
properties
IUPAC Name |
N-(3-methoxyphenyl)-2-piperidin-1-yl-2-sulfanylideneacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-18-12-7-5-6-11(10-12)15-13(17)14(19)16-8-3-2-4-9-16/h5-7,10H,2-4,8-9H2,1H3,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKHZCMREBNVGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=S)N2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-2-(piperidin-1-yl)-2-thioxoacetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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